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Compound of Interest

Compound Name: Tetrahydrofuran-2-carbohydrazide

CAS No.: 59293-11-7

Cat. No.: B1267982

Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for

Tetrahydrofuran-2-carbohydrazide, a key heterocyclic building block in medicinal chemistry

and drug development. While direct, publicly available experimental spectra for this specific

molecule are limited, this document synthesizes foundational spectroscopic principles and data

from analogous structures to offer a robust predictive characterization. This guide is intended

for researchers, scientists, and professionals in drug development to aid in the identification,

purification, and structural elucidation of this compound.

Hydrazides are a significant class of organic compounds, recognized for their wide range of

biological activities.[1][2] The incorporation of the tetrahydrofuran moiety introduces specific

stereochemical and solubility properties, making Tetrahydrofuran-2-carbohydrazide a

valuable intermediate in the synthesis of novel therapeutic agents.[3] Accurate spectroscopic

interpretation is therefore paramount for its effective utilization.
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Molecular Structure and Key Spectroscopic
Features
A clear understanding of the molecular structure is the foundation for interpreting its

spectroscopic signatures. The diagram below illustrates the structure of Tetrahydrofuran-2-
carbohydrazide and the numbering convention used for the subsequent spectral assignments.
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Caption: Molecular structure of Tetrahydrofuran-2-carbohydrazide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of

Tetrahydrofuran-2-carbohydrazide.

Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of a sample like Tetrahydrofuran-2-
carbohydrazide would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of

solvent is critical to avoid overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to

optimize include the number of scans, relaxation delay, and spectral width.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to

single lines for each unique carbon. A larger number of scans is generally required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy: Predicted Chemical Shifts and
Couplings
The proton NMR spectrum of Tetrahydrofuran-2-carbohydrazide is expected to exhibit

distinct signals corresponding to the protons of the tetrahydrofuran ring and the hydrazide
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moiety. The asymmetry at the C2 position renders the protons on the ring diastereotopic,

leading to more complex splitting patterns.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Integration

H2 (methine) 4.0 - 4.2 Multiplet 1H

H5 (methylene) 3.7 - 3.9 Multiplet 2H

H3, H4

(methylene)
1.8 - 2.2 Multiplet 4H

NH (amide) 8.5 - 9.5 Broad Singlet 1H

NH₂ (amine) 4.0 - 4.5 Broad Singlet 2H

Interpretation of ¹H NMR Spectrum:

The methine proton (H2), being adjacent to both the ring oxygen and the carbonyl group, is

expected to be the most downfield of the ring protons.

The methylene protons at the C5 position (H5) are adjacent to the ring oxygen and will

appear at a chemical shift intermediate to the other ring protons.

The methylene protons at the C3 and C4 positions (H3, H4) are in a more shielded

environment and are expected to resonate in the upfield region. The overlapping multiplets

are a common feature in the NMR spectra of tetrahydrofuran derivatives.[4]

The amide (NH) and amine (NH₂) protons of the hydrazide group are exchangeable and will

appear as broad singlets. Their chemical shifts can be highly dependent on the solvent,

concentration, and temperature.

¹³C NMR Spectroscopy: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum is anticipated to show five distinct signals

corresponding to the five carbon atoms in the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (carbonyl) 170 - 175

C2 (methine) 75 - 80

C5 (methylene) 65 - 70

C3, C4 (methylene) 25 - 30

Interpretation of ¹³C NMR Spectrum:

The carbonyl carbon (C=O) of the hydrazide group is the most deshielded and will appear

significantly downfield.

The methine carbon (C2), attached to the ring oxygen and the carbonyl group, will also be in

the downfield region.

The methylene carbon (C5), adjacent to the ring oxygen, will resonate at a lower chemical

shift compared to C2.

The methylene carbons (C3 and C4) are in a more shielded environment and will appear in

the upfield aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of Tetrahydrofuran-2-carbohydrazide will be dominated by the

characteristic absorptions of the hydrazide and the ether linkage.

Experimental Protocol: IR Data Acquisition
Sample Preparation: For a solid sample, the most common methods are preparing a KBr

(potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For

the KBr method, a small amount of the sample is finely ground with dry KBr and pressed into

a thin, transparent disk. For ATR, the sample is placed directly on the crystal surface.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1267982/docs?utm_src=pdf-body#spectroscopic-characterization-of-tetrahydrofuran-2-carbohydrazide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267982?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet/ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument

software automatically subtracts the background from the sample spectrum.

Data Analysis: The resulting spectrum shows the percentage of transmittance (or

absorbance) as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then

assigned to specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300 - 3400
N-H stretch (asymmetric and

symmetric)
Amine (-NH₂)

3100 - 3300 N-H stretch Amide (-NH-)

2850 - 3000 C-H stretch Aliphatic (CH, CH₂)

1630 - 1680 C=O stretch (Amide I) Carbonyl

1520 - 1570 N-H bend (Amide II) Amide

1050 - 1150 C-O-C stretch Ether

Interpretation of IR Spectrum:

The presence of the hydrazide group will be clearly indicated by the N-H stretching vibrations

in the region of 3100-3400 cm⁻¹ and the strong carbonyl absorption (Amide I band) around

1630-1680 cm⁻¹.[5] The N-H bending vibration (Amide II band) is also a key diagnostic peak.

The aliphatic C-H stretching vibrations of the tetrahydrofuran ring will appear in the 2850-

3000 cm⁻¹ region.[6]

A strong band in the 1050-1150 cm⁻¹ range, corresponding to the C-O-C stretching of the

ether linkage in the tetrahydrofuran ring, is another characteristic feature.[7]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the

mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for

this type of molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal

fragmentation. Electron ionization (EI) can also be used to induce more extensive

fragmentation, providing detailed structural information.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Predicted Mass Spectrum
Molecular Ion: With a molecular formula of C₅H₁₀N₂O₂, the exact mass of Tetrahydrofuran-
2-carbohydrazide is 130.0742 g/mol . In ESI-MS, the most prominent peak is expected to

be the protonated molecular ion [M+H]⁺ at m/z 131.0815.

Fragmentation Pattern: The fragmentation of Tetrahydrofuran-2-carbohydrazide is

expected to proceed through characteristic pathways, as illustrated in the diagram below.

Predicted Mass Spectrometry Fragmentation

[C5H10N2O2]+.
m/z = 130

[NH2NHCO]+
m/z = 60

- C4H7

[C5H11N2O2]+
m/z = 131

[C4H7O]+
m/z = 71- NH2NH2

[C5H9O2]+
m/z = 101

- NH3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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